N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide
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Overview
Description
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyridylcarbonylamino group
Preparation Methods
The synthesis of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with 4-pyridinecarboxylic acid chloride under controlled conditions to form the desired product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the aromatic rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(3,5-Dimethoxyphenyl)formamide: Lacks the pyridylcarbonylamino group, resulting in different chemical and biological properties.
N-(4-Pyridylcarbonylamino)formamide:
N-(3,5-Dimethoxyphenyl)aminoformamide: Similar structure but with different functional groups, affecting its chemical behavior and uses
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFGCJKSPASACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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